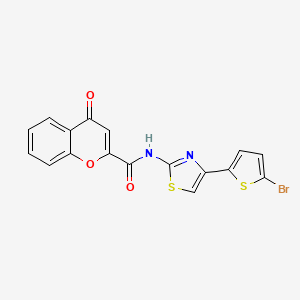

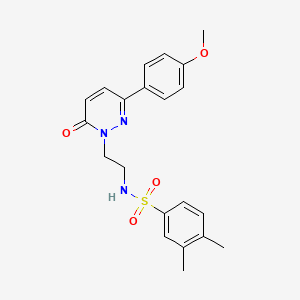

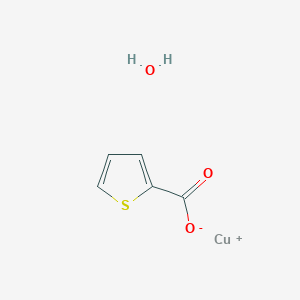

![molecular formula C14H12FNO4S B2979188 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene CAS No. 2411277-69-3](/img/structure/B2979188.png)

1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Proton Exchange Membranes in Fuel Cells

Research on fluorinated sulfonated poly(arylene ether)s, involving aromatic nucleophilic substitution reactions, indicates their potential use in creating highly conducting and stable proton exchange membranes. These membranes show promise in replacing commercial membranes due to their improved chemical, mechanical, thermal, and electrochemical stability, especially in fuel cell applications (Kim, Park, & Lee, 2020).

Fluorescence Applications

Benzene derivatives, including 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, have been explored for their potential in green fluorophore applications. These compounds demonstrate high fluorescence emission, photostability, and are effective in both solid-state and water-soluble forms, making them suitable for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Polymer Solar Cells

Research involving indene-C60 bisadducts, where 1,4-FBB is used as an electron-cascade acceptor material, showcases the use of these compounds in fabricating ternary blend polymer solar cells (PSCs). This results in increased open-circuit voltage and improved power conversion efficiency, highlighting their application in renewable energy technologies (Cheng, Li, & Zhan, 2014).

Chemical Synthesis and Organic Reactions

Various studies have explored the reactions of fluorinated benzene derivatives in organic chemistry. For instance, the reactions of [fluoro(sulfonyloxy)iodo]benzene with acyclic olefins to yield 1,2-disulfonates, and the synthesis of new sulfonated monomers for poly(aryl ether)s, demonstrate their utility in synthesizing advanced materials and compounds (Pirkuliev et al., 2001); (McKay, Lashlee, Marshall, & Kopitzke, 2005).

Photoluminescence Studies

The photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea, related to 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene, have been utilized for analytical applications like chromium(VI) determination. This highlights the role of such compounds in environmental monitoring and analytical chemistry (Sunil & Rao, 2015).

Environmental Remediation

Research involving the heat-activated persulfate oxidation of perfluorinated compounds, including those related to 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene, showcases their potential in environmental remediation, particularly in in-situ groundwater treatment (Park, Lee, Medina, Zull, & Waisner, 2016).

Propriétés

IUPAC Name |

1-fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)20-21(15,18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJPUDDAMCAOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

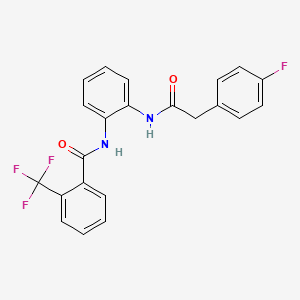

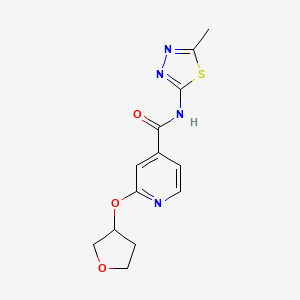

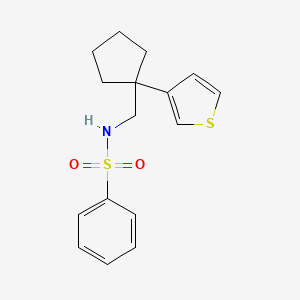

![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)

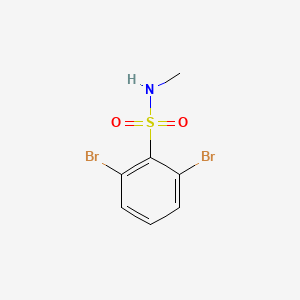

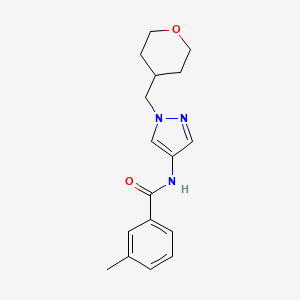

![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)

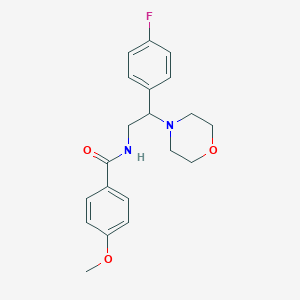

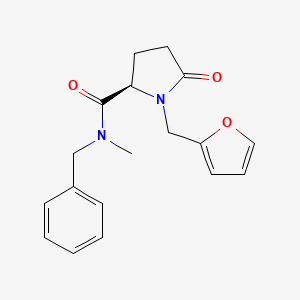

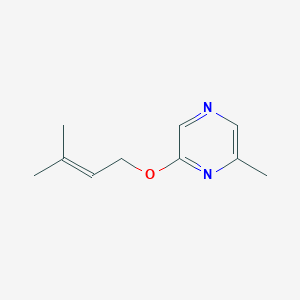

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)